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molecular formula C19H29N3O2 B3159733 Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate CAS No. 864248-52-2

Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate

Cat. No. B3159733
M. Wt: 331.5 g/mol
InChI Key: KGUZUYZEIDOZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531532B2

Procedure details

After adding 1-Boc-azetidin-3-one (495 mg) and acetic acid (0.182 ml) to a solution of 1-benzylpiperazine (0.500 ml) in methanol (25 ml), the mixture was stirred for 5 minutes at room temperature. Then, 10% palladium-carbon (308 mg) was added thereto and the mixture was stirred for 15 hours at room temperature under a hydrogen atmosphere. The catalyst was then filtered. The residue was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate. It was concentrated to provide a crude product of 4-benzyl-1-(1-Boc-azetidin-3-yl)piperazine (ESI-MS (m/z): 332[M+H]+). It was dissolved in tetrahydrofuran (10 ml). Lithium aluminum hydride (219 mg) was then added thereto while stirring the mixture in an ice bath. After stirring for 15 minutes in an ice bath under a nitrogen atmosphere and for 15 minutes at room temperature, the mixture was heated to reflux for 3.5 hours at 100° C. The reaction mixture was cooled in an ice bath. Water (0.22 ml), 5N aqueous sodium hydroxide (0.22 ml) and water (1.1 ml) were added thereto, and the mixture was stirred in an ice bath for 1 hour. The insoluble portion was filtered. A solution of 4N hydrochloric acid-ethyl acetate (2.17 ml) was added to the filtrate, and the mixture was concentrated to provide a crude product of 4-benzyl-1-(1-methylazetidin-3-yl)piperazine trihydrochloride (ESI-MS (m/z): 246[M+H]+). It was dissolved in water (25 ml) and 2-propanol (25 ml). After adding 10% palladium-carbon (615 mg), the mixture was stirred for 12 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered. The filtrate was concentrated to provide a crude product of the title compound (382 mg) as a white solid.
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
0.182 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
308 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(O)(=O)C.[CH2:17]([N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CO.[C].[Pd]>[CH2:17]([N:24]1[CH2:29][CH2:28][N:27]([CH:10]2[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)[CH2:26][CH2:25]1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:4.5|

Inputs

Step One
Name
Quantity
495 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)=O
Name
Quantity
0.182 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
308 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 hours at room temperature under a hydrogen atmosphere
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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